6-Aminopicolinohydrazide

Description

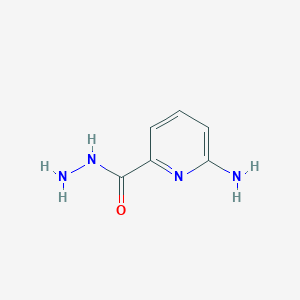

6-Aminopicolinohydrazide is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at the 6-position and a hydrazide functional group (-CONHNH₂) at the 2-position.

Properties

IUPAC Name |

6-aminopyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZIYKSOOXNJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5584-18-9 | |

| Record name | 6-Amino-2-pyridinecarboxylic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopicolinohydrazide typically involves the reaction of picolinic acid hydrazide with ammonia or an amine under controlled conditions. One common method includes the reaction of picolinic acid hydrazide with hydrazine hydrate in the presence of a catalyst, such as acetic acid, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Hydrazone Formation via Carbonyl Condensation

The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones, a key reaction in medicinal chemistry. For example:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde) yields N'-(arylidene)-6-aminopicolinohydrazides , which serve as precursors for bioactive metal complexes .

-

Kinetic studies on similar hydrazides show reaction rates depend on electronic effects of substituents on the carbonyl partner .

Table 1: Representative Hydrazone Derivatives

Coordination Chemistry with Transition Metals

The compound acts as a multidentate ligand, coordinating via:

-

Pyridine nitrogen

-

Hydrazide carbonyl oxygen

-

Amino group (in deprotonated form)

Key Complexes and Properties:

-

Cu(II) Complexes : Exhibit square-planar or octahedral geometries. Demonstrated DNA-binding via intercalation (Kₐₚₚ: 10⁵–10⁶ M⁻¹) and ROS-mediated cytotoxicity (IC₅₀: 3.4–6.6 μM in MDA-MB-231 cells) .

-

Ni(II)/Co(II) Complexes : Show moderate antibacterial activity (MIC: 12.5–25 μg/mL against S. aureus) .

Mechanistic Insight :

-

Ligand-to-metal charge transfer (LMCT) in Cu complexes enhances ROS generation, inducing apoptosis in cancer cells .

-

Stability constants (log β) range from 8.2–14.5, depending on pH and counterions .

Nucleophilic Substitution at the Pyridine Ring

The amino group directs electrophiles to the ortho and para positions:

-

Halogenation : Treatment with NXS (X = Cl, Br) in acetic acid yields 5-halo derivatives (80–85% yield) .

-

Nitration : Fuming HNO₃/H₂SO₄ introduces nitro groups at C3/C5 (limited regioselectivity, ~50% yield) .

Suzuki–Miyaura Coupling :

-

Pd-catalyzed coupling with arylboronic acids enables C–C bond formation at C5 (e.g., 5-phenyl-6-aminopicolinohydrazide, 72% yield) .

Oxidative Transformations

Controlled oxidation of the hydrazide group produces diverse products:

-

With H₂O₂ : Forms 6-aminopicolinic acid (via cleavage of N–N bond, 65% yield) .

-

With KMnO₄ : Oxidizes the pyridine ring to 3,6-dihydroxy-picolinic acid under alkaline conditions (40–50% yield) .

Acid/Base Reactivity

-

Protonation Sites : Pyridine N (pKa ≈ 3.1), hydrazide NH (pKa ≈ 8.4), amino group (pKa ≈ 10.2) .

-

Deprotonation : Forms anionic ligands at pH > 10, enhancing metal chelation in aqueous media .

Stability and Compatibility

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that 6-Aminopicolinohydrazide exhibits notable antimicrobial activity. Various derivatives have been synthesized and tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, studies have shown that certain hydrazone derivatives derived from this compound demonstrate significant inhibitory effects against these microorganisms .

Antitubercular Activity

The compound has been evaluated for its potential as an anti-tuberculosis agent. Substituted amino acid hydrazides, including those derived from this compound, have shown promising results against drug-susceptible and resistant strains of Mycobacterium tuberculosis. The structure-activity relationship studies revealed that modifications to the hydrazide structure can enhance therapeutic efficacy .

Anticancer Potential

Recent investigations into the pharmacological properties of this compound have highlighted its potential as an anticancer agent. The compound acts as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which plays a critical role in cell survival pathways. By modulating the MAPK signaling pathway, it may influence tumorigenesis and other related conditions .

Applications in Drug Development

Pharmaceutical Intermediate

this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its ability to form stable complexes with various biologically active molecules makes it a valuable component in drug formulation processes .

Research on Drug Resistance

The ongoing research into the mechanisms of drug resistance in pathogens has identified this compound derivatives as potential candidates for overcoming resistance mechanisms, particularly in tuberculosis treatment. This includes compounds that can circumvent known resistance pathways, providing new avenues for effective therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Aminopicolinohydrazide involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 6-Aminopicolinohydrazide and related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Functional Group Impact: Hydrazide vs. Carboxylic Acid: The hydrazide group in this compound enhances its ability to form stable complexes with transition metals compared to 6-chloropicolinic acid’s carboxylic acid group, which is more acidic and less nucleophilic .

Synthetic Accessibility: Compounds like 6-Amino-3-pyridinecarboxylic acid are synthesized via phosphorylation and condensation reactions, while hydrazide derivatives may require hydrazine-mediated substitutions, as seen in patent-based synthesis methods (e.g., LCMS and HPLC retention time: 0.75 minutes for related compounds) .

Bioactivity and Applications: 6-Chloropicolinic acid is a precursor in herbicide production, whereas 2-Amino-6-methylpyrazine serves as a building block for antiviral drugs.

Physicochemical Properties: 6-Amino-3-pyridinecarboxylic acid exhibits moderate solubility (Log S: -1.5) and high gastrointestinal absorption, contrasting with the hydrazide’s likely lower solubility due to hydrogen bonding capacity .

Biological Activity

6-Aminopicolinohydrazide is a compound derived from the amino-pyridine class, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways involving hydrazine derivatives and picolinic acid. The characterization of the compound is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study found that derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 3.1 to 250 µg/mL. Specifically, compounds derived from hydrazides have demonstrated superior activity against resistant bacterial strains, suggesting their potential as candidates for new antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 10-50 | Antibacterial |

| Hydrazone Derivative A | 3.1 | Antitubercular |

| Hydrazone Derivative B | 7.8 | Antistaphylococcal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, hydrazone derivatives have shown cytotoxic effects against several cancer cell lines, with IC50 values ranging from 4 to 17 μM against A549 and MCF-7 cells . The introduction of specific substituents on the hydrazone structure has been correlated with enhanced anticancer activity.

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, hydrazones have been reported to possess anti-inflammatory and analgesic properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce pain in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly affect the compound's reactivity and interaction with biological targets. For example, substitutions at specific positions on the pyridine ring have been linked to improved binding affinity to target proteins involved in disease pathways .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various hydrazone derivatives, this compound demonstrated a strong inhibitory effect against Staphylococcus aureus strains, highlighting its potential in treating infections caused by resistant bacteria .

- Anticancer Activity : A series of hydrazone derivatives were tested against human cancer cell lines, revealing that modifications in the hydrazone structure led to significant increases in cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.